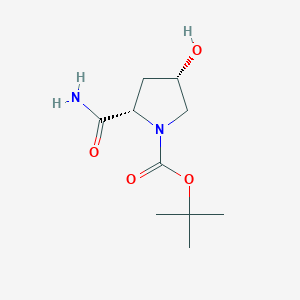![molecular formula C10H20FN3OSi2 B1473735 5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one CAS No. 168332-11-4](/img/structure/B1473735.png)
5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one
Übersicht
Beschreibung
5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one, commonly referred to as FTSAP, is a synthetic compound that is gaining attention in the scientific research community due to its unique properties. FTSAP is a highly fluorinated pyrimidine derivative, and its silyl-containing structure makes it an ideal candidate for use in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
FTSAP has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as pyrimidine derivatives, and has been used as a building block in the synthesis of more complex molecules. FTSAP has also been used in the synthesis of various heterocyclic compounds, including pyrrolidine and piperidine derivatives. Additionally, FTSAP has been used in the synthesis of various polymers, such as polyurethanes and polycarbonates.
Wirkmechanismus
The mechanism of action of FTSAP is not yet fully understood. However, it is believed that FTSAP interacts with various proteins and enzymes in the body to produce its effects. For example, FTSAP has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. The interaction of FTSAP with COX-2 results in the inhibition of prostaglandin production, which can have anti-inflammatory effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of FTSAP are not yet fully understood. However, it has been shown to have anti-inflammatory effects, as well as the ability to inhibit the production of prostaglandins. Additionally, FTSAP has been shown to have anti-tumor effects, as well as the ability to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using FTSAP in laboratory experiments is its silyl-containing structure, which makes it an ideal candidate for use in various synthetic reactions. Additionally, FTSAP is highly fluorinated, which makes it an ideal candidate for use in various biochemical and physiological experiments. One limitation of using FTSAP in laboratory experiments is its lack of availability, as it is not yet widely available in the market.
Zukünftige Richtungen
The future directions for FTSAP are numerous. Further research is needed to better understand the biochemical and physiological effects of FTSAP, as well as its mechanism of action. Additionally, further research is needed to develop more efficient methods of synthesis and to make FTSAP more widely available. Additionally, further research is needed to explore the potential of FTSAP as a therapeutic agent and to develop new applications for FTSAP in the laboratory.
Eigenschaften
IUPAC Name |
5-fluoro-1-trimethylsilyl-4-(trimethylsilylamino)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN3OSi2/c1-16(2,3)13-9-8(11)7-14(10(15)12-9)17(4,5)6/h7H,1-6H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWBCECFPIHXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=NC(=O)N(C=C1F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN3OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)
![Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate](/img/structure/B1473661.png)







